molecular formula C15H22BNO3 B2413526 N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1231257-90-1

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B2413526
CAS No.: 1231257-90-1
M. Wt: 275.16
InChI Key: QLPHHWAFNJRKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound known for its unique structure and properties. It contains a boron atom within a dioxaborolane ring, which is a common feature in boronic acid derivatives. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule . The specific changes that result from this interaction depend on the nature of the target molecule.

Biochemical Pathways

The compound is involved in the borylation of alkylbenzenes . This reaction is part of a larger set of reactions known as Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Result of Action

The result of the compound’s action is the formation of a new compound through the borylation of alkylbenzenes . This can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of a boronic acid derivative with an appropriate amine. One common method involves the use of pinacolborane as a boron source, which reacts with an aryl halide in the presence of a palladium catalyst to form the boronic ester. This intermediate can then be reacted with N-methylacetamide under suitable conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, borates, and substituted aryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific structure, which combines a boronic ester with an acetamide group. This combination imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-8-12(10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHHWAFNJRKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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